molecular formula C7H9ClF2N2O B2834745 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol CAS No. 1946822-95-2

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B2834745
CAS No.: 1946822-95-2
M. Wt: 210.61
InChI Key: TXKOEVGCWIYLNR-UHFFFAOYSA-N
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Description

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol is a chemical compound with the molecular formula C7H9ClF2N2O It is characterized by the presence of a pyrazole ring substituted with chloro, difluoromethyl, and methyl groups, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol typically involves the reaction of 4-chloro-3-(difluoromethyl)-5-methylpyrazole with an appropriate ethanol derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation or other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a difluoromethyl-methylpyrazole derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to deprotonate the nucleophile.

Major Products

    Oxidation: Formation of 2-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]acetaldehyde or 2-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]acetic acid.

    Reduction: Formation of 2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]ethanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The chloro and difluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-Chloro-3-(difluoromethyl)-5-(trifluoromethyl)-4-pyridinyl]methanol
  • 2-Chloro-3-(difluoromethyl)-5-(trifluoromethyl)-4-pyridinyl]methanol

Uniqueness

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both chloro and difluoromethyl groups enhances its reactivity and potential for various applications compared to similar compounds.

Properties

IUPAC Name

2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF2N2O/c1-4-5(8)6(7(9)10)11-12(4)2-3-13/h7,13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKOEVGCWIYLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCO)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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